2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a benzodiazole ring, a triazoloquinazoline moiety, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole and triazoloquinazoline intermediates, followed by their coupling through a sulfanyl linkage.
Preparation of Benzodiazole Intermediate: The benzodiazole ring can be synthesized via a condensation reaction between o-phenylenediamine and a carboxylic acid derivative under acidic conditions.
Preparation of Triazoloquinazoline Intermediate: The triazoloquinazoline moiety is typically synthesized through a cyclization reaction involving a triazole and a quinazoline precursor.
Coupling Reaction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties. Its unique structure could impart desirable characteristics such as enhanced stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzodiazole and triazoloquinazoline moieties are known to interact with various enzymes and receptors, potentially modulating their activity. The sulfanyl-acetamide linkage may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine
- **2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl][(3-methylphenyl)methyl]amine
Uniqueness
Compared to similar compounds, 2-({2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide stands out due to its unique combination of structural features. The presence of both benzodiazole and triazoloquinazoline moieties, along with the sulfanyl-acetamide linkage, provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Properties
IUPAC Name |
2-[[2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N7OS/c1-18-8-7-9-20(16-18)30-26(36)17-37-28-31-22-11-4-3-10-21(22)27-32-25(33-35(27)28)14-15-34-19(2)29-23-12-5-6-13-24(23)34/h3-13,16H,14-15,17H2,1-2H3,(H,30,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJOUUPFTWSXNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)CCN5C(=NC6=CC=CC=C65)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.